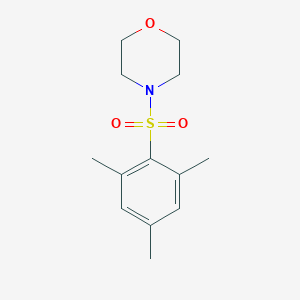![molecular formula C13H18ClNO3S B225172 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a key role in insulin signaling and glucose metabolism. In
Mechanism of Action
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is a potent and selective inhibitor of this compound. It binds to the active site of the enzyme and prevents it from dephosphorylating its substrates, including the insulin receptor and insulin receptor substrate-1. This leads to increased insulin signaling and improved glucose metabolism.
Biochemical and Physiological Effects:
In animal models of diabetes and obesity, treatment with this compound has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism. It also reduces body weight and adiposity, possibly by increasing energy expenditure. However, the effects of this compound on other physiological systems are not well understood.
Advantages and Limitations for Lab Experiments
One major advantage of 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is its selectivity for this compound. This allows researchers to study the specific role of this enzyme in insulin signaling and glucose metabolism without affecting other signaling pathways. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer to animals or cells. It also has a short half-life in vivo, which may limit its effectiveness in chronic studies.
Future Directions
There are several future directions for research on 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether. One area of interest is the development of more potent and selective this compound inhibitors. Another direction is the investigation of the long-term effects of this compound inhibition on glucose metabolism and other physiological systems. Additionally, this compound could be used as a tool to study the role of this compound in other diseases, such as cancer and neurodegenerative disorders. Finally, the development of more soluble and stable forms of this compound could improve its utility in lab experiments.
Synthesis Methods
The synthesis of 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether involves several steps. The starting material is 4-chloro-2-nitrophenol, which is converted to the corresponding amine via reduction with sodium dithionite. The amine is then reacted with 2-methylpiperidine and sulfur dioxide to yield the sulfonamide intermediate. Finally, the sulfonamide is treated with methyl iodide to produce the desired product.
Scientific Research Applications
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has been studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. This compound is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. Therefore, this compound has been used as a tool compound to study the role of this compound in these diseases.
properties
Molecular Formula |
C13H18ClNO3S |
|---|---|
Molecular Weight |
303.81 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C13H18ClNO3S/c1-10-5-3-4-8-15(10)19(16,17)13-9-11(14)6-7-12(13)18-2/h6-7,9-10H,3-5,8H2,1-2H3 |
InChI Key |
RKGLIKBMZZAXSU-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)


![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)


![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)
![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)

